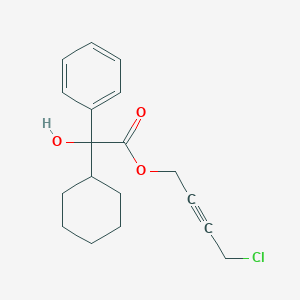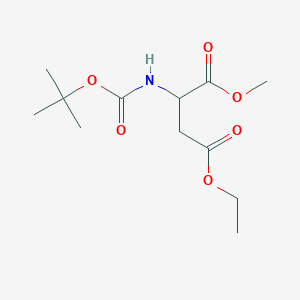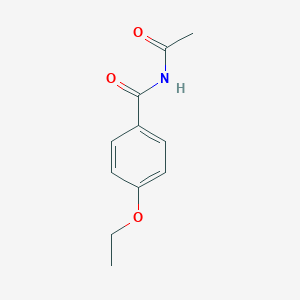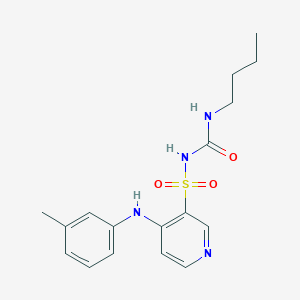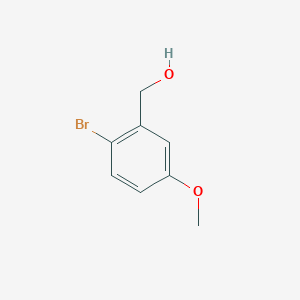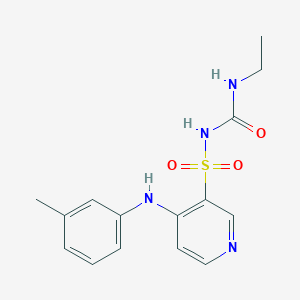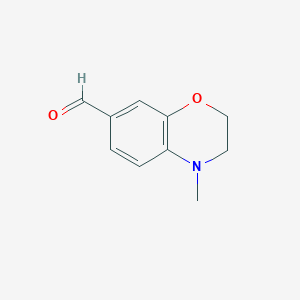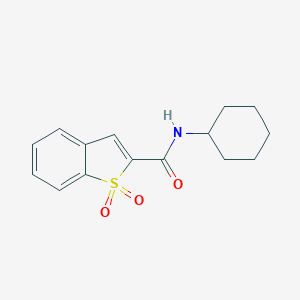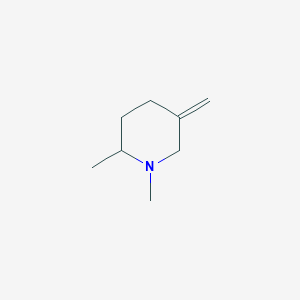
1,2-Dimethyl-5-methylidenepiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-5-methylidenepiperidine, commonly known as DMMP, is a chemical compound that belongs to the family of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The purpose of
Mecanismo De Acción
The mechanism of action of DMMP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
DMMP has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the accumulation of reactive oxygen species. DMMP has also been reported to alter the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, DMMP has been shown to affect the levels of various hormones, including cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMP has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. Additionally, DMMP is relatively stable and can be stored at room temperature. However, DMMP has some limitations for lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, DMMP is a potent inhibitor of acetylcholinesterase, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on DMMP. One area of interest is the development of new synthetic methods for DMMP that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential applications of DMMP in the field of material science. Additionally, the development of new derivatives of DMMP with improved pharmacological properties is an area of active research. Finally, the investigation of the mechanism of action of DMMP and its effects on cellular signaling pathways is an area of ongoing research.
Conclusion:
In conclusion, DMMP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMMP have been discussed in this paper. Further research on DMMP is needed to fully understand its potential applications and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
DMMP can be synthesized using various methods, including the reaction of 2,3-dimethyl-1,4-dioxane with sodium hydride, followed by the reaction with acrolein, which yields DMMP with a yield of 60%. Another method involves the reaction of 2,3-dimethyl-1,4-dioxane with formaldehyde and ammonium acetate, followed by the reaction with acetic anhydride, which yields DMMP with a yield of 80%.
Aplicaciones Científicas De Investigación
DMMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anticancer, antiviral, and antifungal activities. DMMP has also been investigated for its potential use in the synthesis of new organic compounds and materials. Additionally, DMMP has been utilized as a reagent in the analysis of various chemicals, including aldehydes, ketones, and carboxylic acids.
Propiedades
Número CAS |
142209-32-3 |
|---|---|
Nombre del producto |
1,2-Dimethyl-5-methylidenepiperidine |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1,2-dimethyl-5-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3 |
Clave InChI |
MRYLHLGOPYYFSH-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C)CN1C |
SMILES canónico |
CC1CCC(=C)CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



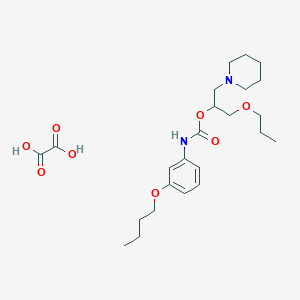
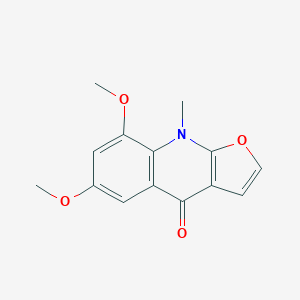

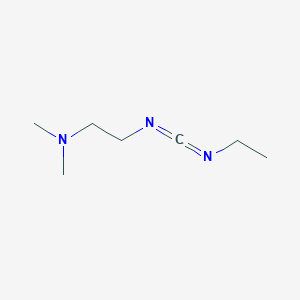
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)
